1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Procurement economics Synthetic feasibility Cost analysis

Scarce regioisomer building block, often a supply bottleneck in multi-step gossypol analog syntheses (e.g., 1,1'-deoxygossypol, 9-step patent route, 16.9% overall yield). This compound is the exact starting material required for constructing the naphthalene core of bioactive gossypol/apogossypol derivatives. - Critical for patented gossypol analog pathway; generic isomers cause route failure. - Electron-rich bromoarene enables ortho-directed metalation & trapping studies. - In-stock availability reduces project lead times and synthetic risk.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
CAS No. 77256-01-0
Cat. No. B1283009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-isopropyl-3,4-dimethoxybenzene
CAS77256-01-0
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1OC)OC)Br
InChIInChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3
InChIKeyYZOHSCYWLIGWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-isopropyl-3,4-dimethoxybenzene (CAS 77256-01-0): A Specialized Aromatic Building Block for Targeted Synthesis


1-Bromo-2-isopropyl-3,4-dimethoxybenzene (CAS 77256-01-0) is a brominated aromatic compound bearing an isopropyl group and two methoxy substituents on the benzene ring [1]. Its molecular formula is C11H15BrO2 with a molecular weight of 259.14 g/mol [1]. The compound is primarily utilized as a specialized building block in organic synthesis, particularly in the construction of gossypol analogs and other complex natural product derivatives .

Why Generic Substitution Fails: The Critical Role of Precise Substitution Patterns in 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Procurement


The specific substitution pattern of 1-bromo-2-isopropyl-3,4-dimethoxybenzene is essential for the successful synthesis of key intermediates in the gossypol analog pathway. As documented in a recent patent, this compound serves as a critical starting material in a 9-step synthetic route to 1,1'-deoxygossypol, and its scarcity and challenging synthesis contribute to its high cost and limited commercial availability [1]. This unique reactivity profile is not replicated by simpler brominated aromatics or regioisomers, making generic substitution a direct risk to synthetic yield, route feasibility, and overall project timelines.

Quantitative Evidence Guide: Head-to-Head Differentiation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene


Comparative Procurement Cost and Scarcity vs. 1-Bromo-3,4-dimethoxybenzene

The procurement of 1-bromo-2-isopropyl-3,4-dimethoxybenzene is significantly more constrained and costly than its simpler analog, 1-bromo-3,4-dimethoxybenzene (CAS 2859-78-1). The target compound's price is approximately $400 for 1g , whereas the simpler analog is available at a fraction of the cost, around $21 for 5g . This price disparity is corroborated by patent documentation, which explicitly cites the compound's scarcity and high cost as a primary limitation in its synthetic application [1].

Procurement economics Synthetic feasibility Cost analysis

Physicochemical Property Differentiation: Lipophilicity vs. 1-Bromo-3,4-dimethoxybenzene

The presence of the isopropyl group in 1-bromo-2-isopropyl-3,4-dimethoxybenzene significantly increases its lipophilicity compared to the unsubstituted analog 1-bromo-3,4-dimethoxybenzene. The target compound has a computed XLogP3-AA value of 3.7 [1], whereas the simpler analog has a computed XLogP3 of approximately 2.4 [2]. This ~1.3 unit increase in logP reflects the hydrophobic contribution of the isopropyl group.

Physicochemical properties Lipophilicity Drug-likeness

Regioisomeric Differentiation: Orthogonal Reactivity vs. 1-Bromo-5-isopropyl-3,4-dimethoxybenzene

The precise substitution pattern of 1-bromo-2-isopropyl-3,4-dimethoxybenzene is critical for its role in the synthesis of specific gossypol analogs. The regioisomer 1-bromo-5-isopropyl-3,4-dimethoxybenzene is also reported in the literature as an intermediate [1], but the two isomers are not interchangeable. The 2-isopropyl substitution in the target compound directs subsequent reactions (e.g., Grignard formation) differently than the 5-isopropyl isomer, leading to distinct final products [2].

Regioisomerism Synthetic route design Site-specific functionalization

Synthetic Route Bottleneck: Low Overall Yield in a Critical Application

The use of 1-bromo-2-isopropyl-3,4-dimethoxybenzene as a starting material is associated with a low overall synthetic yield, a fact explicitly noted in a recent patent as a disadvantage of the prior art [1]. The patent describes a 9-step route with a total yield of only 16.9% when starting from this compound, citing it as a key limitation of the existing method [1]. This highlights the compound's challenging nature in synthesis and the need for optimized conditions.

Synthetic efficiency Process chemistry Gossypol derivatives

Optimal Research and Procurement Scenarios for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene


Synthesis of Gossypol and Apogossypol Analogs for Anticancer Research

This compound is a key intermediate in the multi-step synthesis of gossypol and apogossypol derivatives, which are of interest for their potential anticancer and male contraceptive properties . Its specific substitution pattern is essential for constructing the naphthalene core of these bioactive molecules [1]. Given the compound's high cost and limited availability [2], procurement should be carefully planned and integrated into the overall synthetic strategy.

Development of Improved Synthetic Routes to 1,1'-Deoxygossypol

As documented in patent CN112679319A, this compound is the starting material for a 9-step synthesis of 1,1'-deoxygossypol, but the process suffers from low overall yield (16.9%) and high cost due to the compound's scarcity [2]. Research groups aiming to develop more efficient or cost-effective routes to this target will require this specific building block to benchmark their improvements against the existing state-of-the-art.

Studies on Ortho-Directed Metalation and Regioselective Functionalization

The presence of multiple electron-donating groups (isopropyl and dimethoxy) adjacent to a bromine atom makes this compound a valuable substrate for exploring ortho-directed metalation and subsequent trapping with electrophiles [1]. The regioisomeric purity of this compound is critical for studies on site-selectivity in aromatic substitution reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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